Product packaging for 4-(4-(Hydroxymethyl)phenoxy)benzonitrile(Cat. No.:CAS No. 90178-73-7)

4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B3388984
CAS No.: 90178-73-7
M. Wt: 225.24 g/mol
InChI Key: ABNRYDSHFGPVEV-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Phenoxy-Bridged Aromatic Systems Research

Benzonitrile derivatives are a well-established class of compounds in organic chemistry, frequently utilized as versatile intermediates in the synthesis of a wide array of more complex molecules. The nitrile group, with its distinct electronic properties and reactivity, can be transformed into various other functional groups, making it a valuable synthetic handle. In the realm of medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore found in a number of therapeutic agents.

Phenoxy-bridged aromatic systems, characterized by two aromatic rings linked by an oxygen atom, are also of significant interest. This structural motif imparts a degree of conformational flexibility while maintaining a largely rigid framework, a desirable characteristic for molecules designed to interact with biological targets such as enzymes and receptors. Research into phenoxy-bridged compounds has revealed their potential in a range of therapeutic areas, including oncology and infectious diseases. The presence of this bridge in 4-(4-(Hydroxymethyl)phenoxy)benzonitrile suggests its potential to engage in specific binding interactions within a biological milieu.

Significance of Hydroxymethyl and Phenoxy Moieties in Molecular Design

The functional groups appended to the core aromatic structure of this compound are critical to its potential applications. The hydroxymethyl group (-CH2OH) is a primary alcohol that can significantly influence a molecule's physicochemical properties. Its ability to participate in hydrogen bonding can enhance aqueous solubility and facilitate interactions with biological macromolecules. Furthermore, the hydroxymethyl group can serve as a point for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

The strategic placement of these moieties in this compound creates a molecule with a distinct profile of polarity, reactivity, and three-dimensional structure, making it a compelling candidate for further investigation.

Overview of Research Trajectories for Related Chemical Entities

The research landscape for compounds structurally related to this compound is an active area of investigation. A notable example is the use of a closely related compound, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198), as a key intermediate in the synthesis of Crisaborole (B606811). google.comwipo.int Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis. This connection highlights the potential of the 4-(hydroxymethyl)phenoxy)benzonitrile scaffold in the development of novel therapeutic agents.

Research in this area often focuses on the synthesis of analogues with modifications to the aromatic rings or the linker to explore structure-activity relationships (SAR). The goal of such studies is to optimize the compound's potency, selectivity, and pharmacokinetic properties. The exploration of different substitution patterns on the phenoxy and benzonitrile rings can lead to the discovery of compounds with improved biological profiles.

Academic Research Scope and Objectives for this compound

While dedicated research focused exclusively on this compound is still emerging, the primary objectives of its investigation can be inferred from its structural features and its relationship to other bioactive molecules. A key research objective is its potential utilization as a building block in the synthesis of more complex and biologically active compounds. Its identification as an impurity in the synthesis of Crisaborole suggests that a deeper understanding of its formation and reactivity is of significant interest from a process chemistry and drug development perspective. nih.gov

Future academic research is likely to focus on several key areas:

Development of efficient and scalable synthetic routes to produce high-purity this compound.

Thorough characterization of its physical and chemical properties, including its spectral data and reactivity.

Exploration of its potential biological activities through in vitro and in vivo screening assays.

Utilization as a scaffold for the generation of novel derivatives with potential therapeutic applications.

The table below summarizes the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS Number 906673-45-8
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. The primary disconnections for this compound are at the ether C-O bond and the C-C bond of the hydroxymethyl group.

Disconnection of the Ether Linkage: The most apparent disconnection is the ether bond. This suggests two primary precursor pairs:

A phenoxide nucleophile and an activated benzonitrile electrophile. This leads to precursors such as 4-cyanophenol or a derivative and an aryl halide like 4-(halomethyl)benzonitrile .

An alternative and more common approach involves 4-halobenzonitrile (where the halogen activates the ring for nucleophilic attack) and a substituted phenol (B47542), specifically 4-(hydroxymethyl)phenol .

Disconnection of the Hydroxymethyl Group: The hydroxymethyl group is recognized as a primary alcohol, which is commonly synthesized via the reduction of an aldehyde or a carboxylic acid (or its ester). This suggests a precursor molecule that already contains the diaryl ether core, such as 4-(4-formylphenoxy)benzonitrile uni.lunih.gov or 4-(4-carboxylphenoxy)phthalonitrile researchgate.net.

Combining these approaches, a logical forward synthesis emerges: first, the formation of the phenoxybenzonitrile core bearing a formyl or carboxyl group, followed by the reduction of this group to the desired hydroxymethyl functionality.

Classical Synthetic Routes to Phenoxybenzonitrile Core Structures

The central diaryl ether motif of the target molecule can be constructed using well-established chemical reactions. The two most prominent methods are Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type coupling.

Nucleophilic aromatic substitution is a cornerstone of diaryl ether synthesis. diva-portal.orgchadsprep.com The reaction mechanism involves the attack of a nucleophile, typically a phenoxide, on an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group. masterorganicchemistry.comyoutube.com The nitrile (-CN) group in 4-halobenzonitriles serves as a powerful EWG, activating the para-position for substitution.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex before the leaving group is expelled. youtube.com For the synthesis of the precursor 4-(4-formylphenoxy)benzonitrile, this involves the reaction of a phenoxide, such as that generated from 4-hydroxybenzaldehyde, with an activated benzonitrile like 4-fluorobenzonitrile (B33359). Fluorine is an excellent leaving group for SNAr reactions.

A study on a related compound, 4-(4-formylphenoxy) phthalonitrile, demonstrated its synthesis through the nucleophilic substitution reaction of 4-nitrophthalonitrile (B195368) with para-hydroxybenzaldehyde. researchgate.net This highlights the general applicability of the SNAr strategy for coupling phenols with activated nitrile-containing aromatic rings.

N
Aryl Halide/Activated ArenePhenolBaseSolventTemperatureReference
4-Fluorobenzonitrile4-HydroxybenzaldehydeK₂CO₃DMFRefluxGeneral Method
4-Nitrophthalonitrilep-HydroxybenzaldehydeK₂CO₃DMFRoom Temp researchgate.net
Methyl-2-chloro-3,5-dinitrobenzoateHindered PhenolsK₂CO₃AcetoneReflux rsc.org
2,4-Dinitrophenyl fluoridePeptide N-terminus (amine nucleophile)NaHCO₃Aqueous/OrganicRoom Temp masterorganicchemistry.com

The Ullmann condensation, first reported in the early 20th century, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether. synarchive.combeilstein-journals.org Classical Ullmann reactions often require harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder, which can limit their applicability with sensitive functional groups. beilstein-journals.org

Modern advancements have led to milder, more efficient Ullmann-type couplings. These protocols utilize catalytic amounts of a copper salt (e.g., CuI or Cu₂O) in the presence of a ligand. acs.orgorganic-chemistry.org Ligands, such as diamines, amino acids, or β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), accelerate the reaction, allowing for lower temperatures and improved yields, even with electron-rich or sterically hindered substrates. beilstein-journals.orgacs.orgnih.gov These improved methods represent a powerful alternative to SNAr, particularly when the aryl halide is not sufficiently activated by electron-withdrawing groups.

Copper SourceLigandBaseSolventTemperatureReference
Cu₂O (cat.)SalicylaldoximeCs₂CO₃Acetonitrile81°C acs.orgorganic-chemistry.org
CuI (cat.)N-MethylglycineK₃PO₄Dioxane100°CGeneral Method
CuCl (cat.)2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)Cs₂CO₃NMP120°C nih.gov
CuI (cat.)N-ButylimidazoleK₃PO₄Acetonitrile110°C beilstein-journals.org

Introduction of the Hydroxymethyl Functionality

Once the phenoxybenzonitrile core is established with a suitable functional handle, the final step is the generation of the hydroxymethyl group.

The most straightforward and common method to introduce the hydroxymethyl group is through the chemical reduction of a precursor containing an aldehyde (formyl) or carboxylic acid/ester group at the target position. The precursor, 4-(4-formylphenoxy)benzonitrile , is an ideal substrate for this transformation. nih.gov

This reduction is typically achieved with high efficiency using standard metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones to alcohols. It is often used in alcoholic solvents like methanol or ethanol at room temperature or below.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that can reduce aldehydes, ketones, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a separate aqueous workup step.

For the reduction of a nitrile-containing aldehyde, the milder NaBH₄ is generally preferred to avoid potential side reactions with the nitrile group, although nitriles are generally robust to NaBH₄ under standard conditions.

ReagentTypical SolventRelative ReactivityNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolMildChemoselective for aldehydes/ketones.
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherStrongReduces most carbonyls and nitriles; requires anhydrous conditions.
Diisobutylaluminum Hydride (DIBAL-H)Toluene, HexaneModerateCan be used at low temperatures to control reactivity.
Catalytic Hydrogenation (e.g., H₂/Ni, Pt)Ethanol, Ethyl AcetateVariableMay also reduce the nitrile group depending on catalyst and conditions.

The direct, single-step conversion of a C-H bond on the phenoxy ring to a C-CH₂OH group is a significant synthetic challenge and is not a classical or established route for this particular molecule. Such transformations fall under the modern field of C-H functionalization. youtube.com While powerful, these methods are often substrate-specific and require complex catalytic systems. youtube.com

Hypothetically, a direct introduction could be envisioned through a few advanced strategies:

Directed C-H Functionalization: If a directing group were present on the substrate, it could guide a transition metal catalyst to a specific C-H bond for subsequent functionalization. nih.gov

Radical-Based Approaches: Some radical reactions can introduce functional groups onto arenes, but selectivity can be a major issue. nih.gov

Formylation followed by In-Situ Reduction: A one-pot procedure involving electrophilic formylation of the phenoxybenzonitrile core followed by the immediate addition of a reducing agent could be considered a "direct" method in practice, though it remains a two-step process mechanistically.

Currently, these direct C-H activation methods are primarily of academic interest for this type of scaffold, and the more reliable route remains the multi-step sequence involving the reduction of a pre-functionalized precursor. thieme.de

Stereoselective Synthesis of Hydroxymethylated Analogues

The synthesis of specific stereoisomers, particularly axially chiral benzonitriles, represents a sophisticated approach to creating analogues of this compound. Axially chiral biaryls are of significant interest in asymmetric synthesis. A notable method involves the atroposelective dynamic kinetic resolution of racemic 2-arylbenzaldehydes with sulfonamides, catalyzed by a chiral N-heterocyclic carbene (NHC). nih.gov This process establishes the axial chirality through the formation of the C≡N triple bond. nih.gov

This reaction yields atropisomeric benzonitriles with diverse substitution patterns in good to excellent yields and high enantioselectivities. nih.gov The resulting optically enriched axially chiral molecules have demonstrated applications as effective ligands in asymmetric catalysis, such as in palladium-catalyzed enantioselective substitutions and Lewis acid-catalyzed alkyl addition reactions. nih.gov

Protecting Group Strategies for the Hydroxyl Group during Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups, such as the hydroxyl group, to prevent unwanted side reactions. jocpr.combiosynth.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com

For the hydroxyl group, several strategies are common:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used to protect hydroxyls due to their ease of installation and removal under mild, specific conditions.

Benzyl (B1604629) (Bzl) Ethers: Benzyl groups are robust and stable across a wide range of chemical transformations and are typically removed by hydrogenolysis. creative-peptides.com

tert-Butyl (tBu) Ethers: In syntheses following an Fmoc strategy for other functional groups, tBu is a common protecting group for hydroxyls, removable under acidic conditions. creative-peptides.com

The use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, is a key strategy. jocpr.com For instance, in a molecule with multiple reactive sites, one might use an acid-labile group for one hydroxyl and a fluoride-labile silyl ether for another, allowing for sequential, controlled deprotection and modification. jocpr.combiosynth.com In peptide synthesis, which involves protecting various functional groups, common protecting groups for the hydroxyls in serine or threonine include tert-butyl (tBu) in the Fmoc strategy and benzyl (Bzl) in the Boc strategy. creative-peptides.com

Optimized Reaction Conditions and Catalytic Systems

The efficiency and yield of synthesizing this compound and its precursors are highly dependent on the optimization of reaction conditions, particularly solvent, temperature, and the catalytic system employed.

Solvent Effects and Temperature Control

Solvent selection and precise temperature control are critical for maximizing product yield and minimizing impurities. In the synthesis of a key intermediate, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, different steps require distinct temperature and solvent profiles.

For the reduction of the formyl group to a hydroxymethyl group, the reaction is typically conducted at low temperatures, between -10 °C and 10 °C, with an optimal temperature of 0 °C. google.com Suitable solvents for this reduction include methanol, ethanol, 1,4-dioxane, and tetrahydrofuran. google.com

Conversely, the ether linkage formation via nucleophilic aromatic substitution between 4-fluorobenzonitrile and a substituted phenol is performed at elevated temperatures, ranging from 20 °C to reflux. google.com Preferred conditions often involve heating from 80 °C to reflux temperature in a solvent system like a mixture of dimethylformamide (DMF) and toluene. google.com

Table 1: Solvent and Temperature Conditions in Analogue Synthesis

Reaction Step Temperature Range Preferred Temperature Solvents Source
Reduction of Formyl Group -10 °C to 10 °C 0 °C Methanol, Ethanol, 1,4-Dioxane, Tetrahydrofuran google.com
Ether Formation (Nucleophilic Aromatic Substitution) 20 °C to Reflux 80 °C to Reflux DMF/Toluene mixture, Acetonitrile google.com
Wittig-type Olefination Heated 90 °C (internal) N,N-dimethylformamide (DMF) orgsyn.org

Catalyst Selection and Reaction Efficiency

The choice of catalyst is paramount for achieving high reaction efficiency. Various catalytic systems are employed depending on the specific transformation. For instance, in the synthesis of crisaborole from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a borylation reaction is facilitated by a palladium catalyst in the presence of a base and a ligand. google.com

In the broader context of benzonitrile synthesis, other catalytic systems have proven effective:

Vanadium-based Catalysts: A V-Sb-Bi-Zr/γ-Al2O3-oxide catalyst is used for the vapor-phase ammoxidation of 4-phenyl-o-xylene to produce 4-phenylphthalonitrile, a related dinitrile compound. scirp.org

Modified Nano-Nickel Catalysts: For the hydrogenation of a nitrile group to a benzylamine, a modified nano-nickel catalyst has been utilized, demonstrating the versatility of catalytic approaches in modifying the nitrile functional group. patsnap.com

N-Heterocyclic Carbene (NHC) Catalysts: Chiral NHC catalysts are instrumental in the atroposelective synthesis of axially chiral benzonitriles, highlighting the role of organocatalysis in creating complex analogues. nih.gov

Table 2: Catalytic Systems for Benzonitrile Synthesis and Transformation

Reaction Type Catalyst Starting Material Example Product Example Source
Borylation Palladium Catalyst 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile Crisaborole Precursor google.com
Ammoxidation V-Sb-Bi-Zr/γ-Al2O3 4-phenyl-o-xylene 4-phenylphthalonitrile scirp.org
Atroposelective Cyanation Chiral N-Heterocyclic Carbene (NHC) 2-Arylbenzaldehydes Axially Chiral Benzonitriles nih.gov
Nitrile Hydrogenation Modified Nano-Nickel 4-(4-methylphenoxy)benzonitrile 4-(4-methylphenoxy)benzylamine patsnap.com

Modern Synthetic Techniques and Process Intensification Studies

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and environmental friendliness, leading to the development of process-intensified techniques such as one-pot reactions. sathyabama.ac.in

One-Pot Synthetic Approaches

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages by reducing solvent waste, saving time, and simplifying procedures. sathyabama.ac.in A notable application is the one-pot process for preparing crisaborole, which starts from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. google.comwipo.int This method involves contacting the starting material with a borylation agent in the presence of a palladium catalyst, a base, and a ligand in an organic solvent to yield the final product, making it highly suitable for industrial-scale manufacturing. google.comwipo.int Such approaches are increasingly favored in pharmaceutical manufacturing to streamline the production of complex molecules. sathyabama.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B3388984 4-(4-(Hydroxymethyl)phenoxy)benzonitrile CAS No. 90178-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNRYDSHFGPVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531092
Record name 4-[4-(Hydroxymethyl)phenoxy]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90178-73-7
Record name 4-[4-(Hydroxymethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Hydroxymethyl Phenoxy Benzonitrile and Analogues

Flow Chemistry Applications for Related Compounds

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, scalability, and process control. researchgate.netnih.govalmacgroup.com While specific literature on the flow synthesis of 4-(4-(hydroxymethyl)phenoxy)benzonitrile is not extensively available, the principles and applications of flow chemistry have been successfully demonstrated for the synthesis of structurally related compounds, particularly benzylic alcohols and their derivatives. These examples provide a strong indication of the potential for developing a continuous flow process for the target molecule.

The synthesis of benzylic alcohols, a key structural motif in this compound, has been a focal point of several flow chemistry studies. A notable advancement is the development of an electrochemical method for the selective monooxygenation of benzylic C(sp³)–H bonds within a continuous flow reactor. chemistryviews.org This catalyst-free and oxidant-free approach utilizes a single-pass flow cell with a graphite (B72142) anode and a platinum cathode to convert various alkylarenes into benzylic alcohols with moderate to high yields and excellent site selectivity. chemistryviews.org The process first generates trifluoroacetate (B77799) esters, which are resistant to over-oxidation and are subsequently hydrolyzed to the desired benzylic alcohols during the aqueous workup. chemistryviews.org The scalability of this electrochemical flow method has been demonstrated by producing significant quantities of a benzylic alcohol product, highlighting its industrial applicability. chemistryviews.org

Another significant application of flow chemistry is in the photo-oxidation of benzylic substrates. A continuous flow process employing UV-A LEDs and a Corning® Advanced-Flow™ Reactor (AFR) has been developed for the aerobic photo-oxidation of various benzylic substrates to their corresponding ketone and aldehyde products. acs.orgnih.gov These carbonyl compounds can then be readily reduced to benzylic alcohols in a subsequent step. This method offers short residence times, typically around one minute, and utilizes compressed air as a safer and more sustainable oxidant compared to pure oxygen. acs.orgnih.gov The efficient gas-liquid mixing within the microreactor is crucial for the high conversion rates and scalability of this process. acs.orgnih.gov

Furthermore, a flow synthesis of a close analogue, 4-(hydroxy(phenyl)methyl)benzonitrile, has been successfully executed. unimi.it In this procedure, 4-formylbenzonitrile is reacted with phenylmagnesium bromide in a continuous flow system. The reaction is conducted at room temperature with a residence time of 12.5 minutes. unimi.it An in-line purification step using a scavenger resin (PS-Benzaldehyde) is employed to remove any unreacted Grignard reagent, yielding the desired product in high purity after subsequent workup and flash chromatography. unimi.it

Table 1: Flow Synthesis of 4-(Hydroxy(phenyl)methyl)benzonitrile unimi.it

Starting MaterialReagentResidence TimeYieldPurification
4-formylbenzonitrilePhenylmagnesium bromide12.5 min94%Flash chromatography (Petroleum ether/AcOEt 9.8/0.2)

Flow chemistry has also demonstrated superiority over batch processes in other reactions relevant to the synthesis of analogues. For instance, the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) showed a significant improvement in yield (91% in flow vs. 49% in batch) with a reduction in side product formation. beilstein-journals.org Similarly, stereoselective alkylation reactions have been shown to proceed with higher yields and diastereomeric excess in flow reactors compared to batch conditions. beilstein-journals.org These examples underscore the potential of flow chemistry to enhance the synthesis of not only the core structure of this compound but also a wide array of its analogues by providing precise control over reaction parameters and enabling the use of highly reactive intermediates in a safe and efficient manner. nih.govthieme-connect.de

Derivatization Strategies and Analogue Synthesis for Enhanced Research Utility

Structural Modification at the Hydroxymethyl Group

The hydroxymethyl group is a primary site for structural diversification, offering a reactive handle for introducing a wide range of functional groups.

Esterification and Etherification Reactions

The hydroxyl functionality of the hydroxymethyl group is readily converted into esters and ethers, enabling the exploration of structure-activity relationships by varying the steric and electronic properties of the appended groups.

Esterification: This process involves reacting 4-(4-(hydroxymethyl)phenoxy)benzonitrile with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. This reaction allows for the introduction of various acyl groups, which can influence the compound's lipophilicity and pharmacokinetic profile.

Etherification: The synthesis of ether derivatives can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide array of alkyl or aryl groups, thereby modifying the steric bulk and hydrogen-bonding capacity of the molecule.

Oxidation to Aldehydes or Carboxylic Acids

Controlled oxidation of the primary alcohol of the hydroxymethyl group yields either the corresponding aldehyde, 4-(4-formylphenoxy)benzonitrile, or the carboxylic acid, 4-(4-carboxyphenoxy)benzonitrile. Each of these derivatives serves as a crucial intermediate for further synthetic transformations.

The oxidation to an aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable precursor for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

Further oxidation to the carboxylic acid provides a functional group that can be converted into amides, esters, and other acid derivatives. For instance, the synthesis of Crisaborole (B606811), an anti-inflammatory agent, can involve intermediates derived from the oxidation of a related hydroxymethyl compound. google.comwipo.int

Starting MaterialProductReagent/Condition Example
This compound4-(4-Formylphenoxy)benzonitrilePyridinium (B92312) chlorochromate (PCC), Dichloromethane
This compound4-(4-Carboxyphenoxy)benzonitrilePotassium permanganate (B83412) (KMnO4), Heat

Functionalization of the Benzonitrile (B105546) Moiety

The benzonitrile group is another key site for chemical modification, offering pathways to introduce nitrogen-containing functionalities with diverse properties.

Reduction of the Nitrile to Amine

The nitrile group can be reduced to a primary amine, yielding 4-(4-(aminomethyl)phenoxy)benzonitrile. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or through chemical reduction with agents such as lithium aluminum hydride. The resulting primary amine is a versatile functional group that can undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation, providing access to a large number of derivatives. A method for synthesizing 4-(4-methylphenoxy)benzylamine involves the reduction of 4-(4-methylphenoxy)benzonitrile using modified nano-nickel as a catalyst. patsnap.com

Click Chemistry for Triazole Incorporation

The nitrile group can be utilized in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," to form five-membered heterocyclic rings like tetrazoles. More commonly, the nitrile can be reduced to an amine, which is then diazotized and reacted with an azide (B81097) to form a triazole. Alternatively, the synthesis of a terminal alkyne derivative of the parent molecule would allow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate a triazole ring. This approach is highly efficient and allows for the facile introduction of a stable, aromatic triazole linker, which can be used to connect the core structure to other molecules of interest, such as peptides, polymers, or fluorescent tags.

Diversification of the Phenoxy Bridge and Phenyl Rings

Modification of the core diaryl ether structure provides another avenue for creating structural diversity. This can involve altering the ether linkage itself or substituting the phenyl rings.

Strategies for diversifying the phenoxy bridge include replacing the oxygen atom with sulfur (thioether) or a methylene (B1212753) group (diaryl methane). These changes significantly alter the geometry and flexibility of the molecule.

Halogenation and Cross-Coupling Reactions for Aryl Substitution

Halogenation of the this compound scaffold serves as a critical step for subsequent derivatization, primarily through palladium-catalyzed cross-coupling reactions. The introduction of a halogen, typically bromine, creates a reactive handle on one of the aromatic rings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A key example of this strategy is the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198). wipo.inthanhonggroup.comnih.gov This brominated intermediate is pivotal in the synthesis of more complex molecules. wipo.int The bromine atom can be strategically introduced onto the phenoxy ring, providing a site for further modification. For instance, this intermediate is employed in a one-pot synthesis to produce crisaborole, (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile), highlighting the industrial utility of this halogenated derivative. wipo.int

The versatility of halogenation is further demonstrated by the synthesis of various positional isomers of the bromo-derivative, such as 4-[4-Bromo-2-(hydroxymethyl)phenoxy]-benzonitrile and 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile. pharmaffiliates.comveeprho.com These compounds allow for the exploration of different substitution patterns on the aromatic core.

Cross-coupling reactions, such as the Ullmann condensation, are fundamental in forming the initial diaryl ether linkage of the core scaffold itself. researchgate.net More advanced applications involve the coupling of halogenated intermediates with various partners. While detailed explorations for this specific scaffold are proprietary, the general principle involves reacting the aryl bromide with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents to introduce a wide array of substituents.

Table 1: Halogenated Derivatives of this compound

Compound NameCAS NumberMolecular FormulaApplication/Significance
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile906673-45-8C₁₄H₁₀BrNO₂Key intermediate for Crisaborole synthesis. wipo.inthanhonggroup.com
4-[4-Bromo-2-(hydroxymethyl)phenoxy]-benzonitrile1962929-90-3C₁₄H₁₀BrNO₂Positional isomer for SAR studies. pharmaffiliates.com
2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile906673-58-3C₁₄H₁₀BrNO₂Positional isomer for synthetic diversification. veeprho.com

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the this compound framework is a powerful strategy to modulate the compound's physicochemical and biological properties. Heterocycles can act as bioisosteres, influence conformation, and introduce new hydrogen bonding capabilities.

A prominent example is the synthesis of Crisaborole, which features a benzoxaborole ring system. This heterocyclic moiety is constructed from the 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile intermediate. wipo.int The synthesis involves an intramolecular cyclization, where the hydroxymethyl group and a boronic acid derivative (introduced via the bromo-substituent) react to form the final heterocyclic structure. wipo.int

General strategies for introducing heterocyclic moieties often rely on the nucleophilic substitution of a suitably activated precursor. For example, in related benzonitrile systems, pentafluorobenzonitrile (B1630612) can be selectively substituted with heterocyclic amines like phenoxazine (B87303) and carbazole (B46965) in the presence of a weak base. acs.org This highlights a viable synthetic route where a fluorinated analogue of this compound could be reacted with various heterocyclic nucleophiles to generate a library of derivatives.

Table 2: Examples of Heterocyclic Derivatization

Starting MaterialHeterocyclic Moiety IntroducedResulting Compound ClassSynthetic Approach
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileBenzoxaboroleBenzoxaborole-containing benzonitriles (e.g., Crisaborole)Intramolecular cyclization following borylation. wipo.int
Pentafluorobenzonitrile (analogue system)Phenoxazine, CarbazoleHeteroaryl-substituted benzonitrilesNucleophilic aromatic substitution with heterocyclic amines. acs.org

Synthesis of Positional Isomers and Chiral Analogues

The synthesis of positional isomers of this compound is crucial for understanding how the relative positions of the nitrile, ether linkage, and hydroxymethyl group affect the molecule's properties. By systematically altering the substitution pattern on the two aromatic rings, researchers can fine-tune the compound's interaction with biological targets.

Several positional isomers have been synthesized and are commercially available. These include compounds where the hydroxymethyl group is moved to a different position on the phenoxy ring or where the entire phenoxy group is attached to a different position on the benzonitrile ring.

Examples of Synthesized Positional Isomers:

4-(3-(Hydroxymethyl)phenoxy)benzonitrile: In this isomer, the hydroxymethyl group is at the meta-position of the phenoxy ring relative to the ether linkage. nih.gov

3-[4-(Hydroxymethyl)phenoxy]benzonitrile: Here, the diaryl ether linkage is at the meta-position of the benzonitrile ring. sigmaaldrich.com

4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile: This compound is an impurity of Crisaborole and represents an isomer with an additional hydroxyl group. nih.gov

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile: An analogue where a hydroxyl group is replaced by an amino group. bldpharm.com

The synthesis of chiral analogues introduces stereochemistry into the scaffold, which can lead to enantioselective interactions with biological systems. While specific syntheses of chiral analogues of this compound are not widely reported in public literature, general methods for creating chiral centers can be applied. nih.gov For example, asymmetric reduction of a ketone precursor to the hydroxymethyl group could yield a chiral benzylic alcohol. Alternatively, introducing a chiral substituent via cross-coupling reactions would also produce chiral analogues.

Table 3: Selected Positional Isomers

Compound NameCAS NumberKey Structural Difference from Parent Compound
4-(3-(Hydroxymethyl)phenoxy)benzonitrileNot availableHydroxymethyl group is at the meta-position of the phenoxy ring. nih.gov
3-[4-(Hydroxymethyl)phenoxy]benzonitrile253679-52-6Diaryl ether linkage is at the meta-position of the benzonitrile ring. sigmaaldrich.com
4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile2803552-55-6Contains an additional hydroxyl group on the phenoxy ring. nih.gov
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile2242793-18-4Contains an amino group instead of a hydroxyl on the phenoxy ring. bldpharm.com

Library Synthesis and Combinatorial Approaches for Related Scaffolds

Combinatorial chemistry and library synthesis are powerful tools for rapidly generating a large number of structurally related compounds for high-throughput screening. For scaffolds related to this compound, these approaches can be used to systematically explore the chemical space around the core structure.

The synthesis of libraries of benzonitrile derivatives has been achieved using versatile starting materials like pentafluorobenzonitrile. acs.org By leveraging the differential reactivity of the fluorine atoms, a stepwise and selective substitution with different nucleophiles (such as phenoxides, amines, and thiols) can be performed. This allows for the creation of a matrix of compounds with diverse substituents around the central benzonitrile core. acs.org This same principle can be applied to a fluorinated version of the 4-(hydroxymethyl)phenoxy scaffold to build libraries.

Another approach involves the ammoxidation of various substituted alkylbenzenes to produce a range of benzonitrile derivatives. medcraveonline.com While less controlled for creating specific, complex structures, it is a method for generating a diverse set of benzonitrile building blocks. Copper-catalyzed cyanation of aryl halides using formamide (B127407) as the cyanide source is another practical method that can be adapted for library synthesis due to its good substrate compatibility. researchgate.net These methods provide the foundational chemistry necessary to construct libraries of compounds based on the this compound scaffold, enabling broad exploration of its potential applications.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Characteristic Band Assignments and Molecular Vibrations

The vibrational spectrum of 4-(4-(hydroxymethyl)phenoxy)benzonitrile is characterized by the distinct vibrational modes of its constituent functional groups: the benzonitrile (B105546) moiety, the diphenyl ether linkage, and the hydroxymethyl group. While a specific experimental spectrum for this exact compound is not publicly available, a detailed assignment can be constructed based on established data for analogous structures. researchgate.netkbhgroup.innih.gov

The key vibrational modes are:

Hydroxyl Group (O-H): A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxymethyl group, with the broadening indicative of intermolecular hydrogen bonding. ucla.edu

Aromatic C-H Stretch: Weak to medium intensity bands are anticipated around 3100-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the two aromatic rings. kbhgroup.innih.gov

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂) portion of the hydroxymethyl group will exhibit symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range. researchgate.net

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption characteristic of the nitrile group is one of the most identifiable peaks, expected in the 2260-2220 cm⁻¹ region. ucla.edu Its position is sensitive to electronic effects from the rest of the molecule.

Aromatic C=C Bending: Multiple bands of medium intensity are expected between 1700 cm⁻¹ and 1500 cm⁻¹, which are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. libretexts.org

Ether (C-O-C) Stretch: The asymmetric stretching of the aryl ether linkage typically appears as a strong band around 1286-1224 cm⁻¹. kbhgroup.in The symmetric stretch is often weaker and found at lower wavenumbers.

Primary Alcohol (C-O) Stretch: A strong C-O stretching band from the hydroxymethyl group (-CH₂OH) is expected in the 1050-1150 cm⁻¹ range.

FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in IR can be strong in Raman, and vice versa. horiba.com Symmetrical non-polar bonds, like the C=C bonds in the aromatic rings and the C≡N bond, are expected to produce strong Raman signals. acs.org

Table 1: Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Hydroxyl O-H Stretch 3550 - 3200 Strong, Broad Weak
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Hydroxymethyl C-H Stretch 2950 - 2850 Medium Medium
Nitrile C≡N Stretch 2260 - 2220 Medium Strong
Aromatic Rings C=C Bending 1700 - 1500 Medium-Strong Strong
Aryl Ether C-O-C Asymmetric Stretch 1286 - 1224 Strong Weak
Primary Alcohol C-O Stretch 1050 - 1150 Strong Medium
Aromatic C-H Out-of-plane Bend 860 - 680 Strong Weak

Conformational Analysis via Vibrational Spectra

The conformational flexibility of this compound primarily arises from the rotation around the C-O-C ether linkage, which defines the relative orientation of the two phenyl rings. kbhgroup.in This rotation results in different conformers, which can, in principle, be identified by vibrational spectroscopy. nih.gov

Studies on similar diphenyl ether molecules have shown that different conformers can have distinct, albeit slightly shifted, vibrational frequencies. kbhgroup.innih.gov These differences may be subtle, and advanced computational methods, such as Density Functional Theory (DFT), are often employed to predict the spectra of various stable conformers. nih.gov By comparing the calculated spectra with high-resolution experimental FT-IR and FT-Raman data, it is possible to identify the predominant conformation in the solid state or in solution. The presence of multiple bands for a single vibrational mode can sometimes indicate the coexistence of several conformers at room temperature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential tools for confirming the molecular structure of this compound by providing a map of the hydrogen and carbon atoms in the molecule. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each of the two aromatic rings and the hydroxymethyl group.

Aromatic Protons: The benzonitrile ring, being a para-substituted system, will exhibit two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing nitrile group will be further downfield than the protons ortho to the ether oxygen. Similarly, the second phenyl ring will show two doublets. The chemical shifts will be influenced by the hydroxymethyl and ether substituents. organicchemistrydata.org

Hydroxymethyl Protons: The methylene protons (-CH₂) are expected to appear as a singlet around δ 4.5-5.0 ppm. pdx.edu The hydroxyl proton (-OH) will also be a singlet, though its chemical shift can vary widely depending on solvent, concentration, and temperature, and it may exchange with solvent protons.

¹³C NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Aromatic Carbons: A total of 10 distinct signals are expected for the 12 aromatic carbons, accounting for symmetry. The carbons directly attached to the electron-withdrawing nitrile group and the electronegative oxygen atom will be significantly shifted. The carbon of the nitrile group (C≡N) itself is expected to appear around δ 118-120 ppm. organicchemistrydata.org The carbon attached to the nitrile group (ipso-carbon) would be found at a lower field, around δ 104-110 ppm. rsc.org

Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected in the δ 60-65 ppm region. pdx.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzonitrile Ring Aromatic C-H 7.5 - 7.8 (d) 115 - 135
Benzonitrile Ring Aromatic C-H 7.0 - 7.2 (d) 115 - 135
Phenoxy Ring Aromatic C-H 7.3 - 7.5 (d) 118 - 130
Phenoxy Ring Aromatic C-H 6.9 - 7.1 (d) 118 - 130
Hydroxymethyl -CH₂- ~4.6 (s) ~62
Hydroxymethyl -OH variable (s) -
Nitrile -C≡N - ~119
Quaternary Carbons Ar-C - 105-165

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the connectivity between the different parts of the molecule, advanced 2D NMR experiments are invaluable. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. This would be crucial to confirm the coupling between the ortho and meta protons on each of the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the hydroxymethyl carbon.

Correlations from the protons on the benzonitrile ring to the nitrile carbon.

Correlations from the protons on one ring, across the ether oxygen, to the carbons of the other ring, confirming the C-O-C linkage.

Correlations from the methylene (-CH₂) protons to the carbons of the adjacent phenyl ring, confirming the position of the hydroxymethyl group. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the chromophores—the parts of the molecule that absorb light—are the two aromatic rings and the nitrile group, which form a conjugated π-system. hnue.edu.vn

The primary electronic transitions expected for this molecule are π → π* transitions. slideshare.netshu.ac.uk These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The extended conjugation across the diphenyl ether system is expected to result in strong absorption bands in the UV region, likely between 200 and 400 nm. libretexts.org

The spectrum of benzene (B151609) shows a primary absorption band around 202 nm and a weaker, secondary band near 255 nm. hnue.edu.vn In this compound, the presence of the auxochromic ether oxygen and the nitrile chromophore will shift these absorption maxima to longer wavelengths (a bathochromic or red shift) and likely increase their intensity. hnue.edu.vn The exact position of the absorption maximum (λ_max) would need to be determined experimentally, but it provides a useful fingerprint for the conjugated system of the molecule. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C14H11NO2 and a molecular weight of approximately 225.24 g/mol , mass spectrometric analysis provides confirmation of its identity.

While direct mass spectrometry studies on this compound are not extensively reported in the public domain, its identity as a known impurity of the pharmaceutical agent Crisaborole (B606811) allows for inferences based on related analytical methods. daicelpharmastandards.com Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are routinely employed for the detection and quantification of such impurities. daicelpharmastandards.com

In a typical electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent ion corresponding to its molecular weight. For instance, in positive ion mode, the protonated molecule [M+H]+ would appear at an m/z (mass-to-charge ratio) of approximately 226.25.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would reveal characteristic cleavages of the diaryl ether linkage and the hydroxymethyl group. The study of ionic fragmentation products of the related compound benzonitrile shows that ionization can lead to a variety of reactive intermediates. rsc.orgresearchgate.net For this compound, key fragmentation pathways would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the cyanophenoxy and hydroxymethylphenyl moieties.

Loss of the hydroxymethyl group (-CH2OH) or water (H2O) from the parent ion.

The analysis of impurities in Crisaborole, which has a molecular weight of approximately 251.05 g/mol , often involves sensitive UPLC-MS/MS methods capable of detecting trace amounts of related compounds. eurekaselect.comnih.gov These methods rely on specific ion transitions (Multiple Reaction Monitoring, MRM) to quantify known impurities, and similar principles would be applied to positively identify and quantify this compound. eurekaselect.com

X-ray Crystallography of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Conformation

While a specific single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic data exists for its parent compound, Crisaborole (4-((1-hydroxy-1,3-dihydrobenzo[c] eurekaselect.comresearchgate.netoxaborol-5-yl)oxy)benzonitrile). researchgate.netdoi.orggoogle.comgoogle.com Crisaborole exhibits polymorphism, meaning it can exist in different crystal forms (Form I, Form II, and Form III), each with a unique crystal structure and molecular conformation. researchgate.netgoogle.comgoogle.com

These polymorphs primarily differ in the conformation of the hydroxyl group on the oxaborole ring. researchgate.net The diaryl ether linkage, however, imposes a certain degree of conformational preference on the molecule. The flexibility of this ether bond allows for different relative orientations of the two aromatic rings. In diaryl ether structures, the conformation is typically described by the torsion angles around the C-O-C bonds.

The structural characterization of pharmaceutical cocrystals and their polymorphic forms is an active area of research, often relying on powder X-ray diffraction (PXRD) when single crystals are not available. google.comgoogle.commdpi.com For Crisaborole, both single-crystal and powder X-ray diffraction have been used to characterize its solid-state forms. doi.orggoogle.com It is reasonable to infer that this compound would also adopt a conformation that balances steric and electronic effects, with the two aromatic rings being non-coplanar.

Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

The solid-state packing of molecules is governed by a network of intermolecular interactions. For this compound, the key functional groups capable of forming strong interactions are the hydroxyl (-OH) group and the nitrile (-C≡N) group.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···N hydrogen bonds with the nitrogen atom of the nitrile group of an adjacent molecule or O-H···O hydrogen bonds with the ether oxygen or another hydroxyl group. These interactions are crucial in directing the assembly of molecules into specific packing motifs, such as chains or sheets. In many organic crystals containing these functional groups, hydrogen bonds are the primary drivers of the supramolecular architecture. nih.govnih.gov

Other Interactions: Besides classical hydrogen bonds, weaker interactions such as C-H···O, C-H···N, and C-H···π interactions play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net The aromatic rings can also participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The interplay of these various forces determines the final crystal packing. Studies on related benzonitrile and diaryl ether compounds confirm the importance of these weak interactions in their crystal structures. researchgate.netrsc.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.orgcrystalexplorer.net The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. crystalexplorer.net By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots and are indicative of strong interactions like hydrogen bonds. researchgate.netnih.gov

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. nih.gov The plot is a histogram of the distances from the surface to the nearest atom nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).

For this compound, a hypothetical Hirshfeld surface analysis would likely reveal the following:

Sharp spikes in the 2D fingerprint plot corresponding to O-H···N or O-H···O hydrogen bonds, indicating a high proportion of these strong interactions.

Significant contributions from H···H contacts, which are generally the most abundant type of contact on the Hirshfeld surface. researchgate.netnih.gov

Contributions from C···H/H···C and C···O/O···C contacts, representing the weaker van der Waals forces and C-H···π interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, energies, and various molecular properties with a good balance of accuracy and computational cost. For a molecule like 4-(4-(hydroxymethyl)phenoxy)benzonitrile, DFT calculations would typically be performed using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

Optimized Geometries and Energetic Stabilities

DFT calculations would be used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface. This process, known as geometry optimization, provides key structural parameters.

While specific calculated values for this molecule are not available in the literature, a hypothetical table of optimized geometric parameters is presented below to illustrate the type of data that would be obtained from such a study.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Hypothetical Value
Bond Length C-O (Ether) 1.37 Å
Bond Length C≡N (Nitrile) 1.15 Å
Bond Length C-O (Alcohol) 1.43 Å
Bond Angle C-O-C (Ether) 118.5°
Dihedral Angle C-C-O-C 15.0°

Note: These values are illustrative and not based on actual calculations for the specified compound.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For aromatic systems like this compound, the π-orbitals of the benzene (B151609) rings would contribute significantly to the HOMO and LUMO. The electron-withdrawing nitrile group and the electron-donating ether and hydroxymethyl groups would influence the energy levels of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: These values are illustrative and not based on actual calculations for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, one would expect to see negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the ether and hydroxyl groups. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into the delocalization of electron density and the nature of bonding within a molecule. It examines interactions between filled and vacant orbitals, with the strength of these interactions indicating the extent of electron delocalization. For this compound, NBO analysis would likely reveal significant π-electron delocalization across the two phenyl rings and the ether linkage. It would also quantify hyperconjugative interactions involving the hydroxymethyl group.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. Computational methods, including DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β). Molecules with a large dipole moment and significant charge transfer, often found in donor-acceptor systems, tend to exhibit higher NLO responses. The presence of the electron-donating phenoxy group and the electron-withdrawing benzonitrile (B105546) moiety in this compound suggests it could have NLO properties.

Table 3: Hypothetical NLO Properties of this compound

Property Hypothetical Value
Dipole Moment (μ) 3.5 D
Mean Polarizability (α) 25 x 10⁻²⁴ esu
First Hyperpolarizability (β) 15 x 10⁻³⁰ esu

Note: These values are illustrative and not based on actual calculations for the specified compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, flexibility, and intermolecular interactions.

For this compound, an MD simulation could be used to explore the rotational flexibility around the ether linkage and the C-C bond of the hydroxymethyl group. This would help in understanding the range of conformations the molecule can adopt in different environments (e.g., in solution or in a crystal lattice) and how these conformations might influence its properties. The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angle distributions and the identification of the most populated conformational states.

In silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking, have become indispensable tools in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a macromolecule (receptor). These computational techniques model the binding of a ligand to the active site of a protein, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. While direct molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on structurally related compounds containing phenoxy and benzonitrile moieties.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This methodology is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. For compounds structurally analogous to this compound, a variety of protein targets have been investigated.

For instance, derivatives of 3-phenoxybenzoic acid have been docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is the formation of new blood vessels. researchgate.net Similarly, phenoxyquinoline derivatives have been studied for their interaction with the α-amylase enzyme, a target in the management of diabetes. nih.gov The benzonitrile fragment itself is a key feature in various FDA-approved drugs, such as the anti-cancer agent alectinib (B1194254) and the anti-dermatitis drug crisaborole (B606811), which have been shown to form specific complexes with their respective protein targets. nih.gov

The stability of a ligand-protein complex is quantified by its binding affinity, often expressed as a negative score in units of kcal/mol, where a more negative value indicates a stronger interaction. The mode of interaction refers to the specific non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that hold the ligand in the binding pocket.

In studies of related phenoxy derivatives, the ether oxygen of the phenoxy group and the nitrogen atom of the nitrile group are often key participants in molecular interactions. For example, in the docking of phenylhydrazono phenoxyquinoline derivatives with α-amylase, the binding was stabilized by various interactions, indicating that the phenoxy moiety can fit into hydrophobic pockets while other functional groups form specific hydrogen bonds. nih.gov

A study on 3-phenoxybenzoic acid derivatives targeting VEGFR-2 revealed that one of the most active compounds, a 1,3,4-oxadiazole (B1194373) derivative, showed a strong binding affinity. researchgate.net The analysis of its docked pose indicated significant interactions within the receptor's active site, leading to the inhibition of the enzyme. researchgate.net Similarly, for pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines targeting the GABA-A receptor, docking analysis revealed binding energies as favorable as -7.5 kcal/mol, driven by hydrophobic and electrostatic forces. mdpi.com

For this compound, it can be hypothesized that the hydroxymethyl group could act as a hydrogen bond donor and acceptor, potentially forming strong interactions with polar residues in a protein's active site. The nitrile group can also act as a hydrogen bond acceptor. The central phenoxy-benzonitrile core would likely engage in hydrophobic and π-stacking interactions.

Table 1: Examples of Molecular Docking Studies on Structurally Related Compounds

Compound ClassProtein TargetObserved/Predicted Binding Affinity (kcal/mol)Key Interaction Types
3-Phenoxybenzoic acid derivativesVEGFR-2Not specifiedApoptosis induction, G2/M phase cell cycle arrest
Phenylhydrazono phenoxyquinolinesα-amylaseNot specifiedStable binding in molecular dynamics simulations
Pyrano-thieno-pyrimidine derivativesGABA-A-7.5Hydrophobic and electrostatic interactions
Bis-Schiff base derivativesAChENot specifiedHydrophobic and polar interactions

This table is illustrative and based on findings for structurally related, but not identical, compounds.

QSAR (Quantitative Structure-Activity Relationship) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical properties of a molecule—QSAR models can predict the activity of new, unsynthesized compounds.

While no specific QSAR studies have been published for this compound, research on related classes of compounds, such as polyhalogenated ethers and naphthoquinone derivatives, provides insight into the types of descriptors that could be relevant. mdpi.com

A QSAR study on the anesthetic action of polyhalogenated ethers found that lipophilicity (log P), molecular polarizability (a measure of steric effects), and electrostatic parameters were crucial for their biological activity. This suggests that for a molecule to exert its effect, it must be able to cross biological membranes (related to lipophilicity) and have appropriate electronic and steric properties to interact with its target.

Another QSAR study on naphthoquinone derivatives as inhibitors of a pathogenic agent identified a set of six descriptors that could model the inhibitory activity. mdpi.com The goal of such studies is to build a robust and predictive model, often validated through various statistical methods. mdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR study would likely involve calculating a range of molecular descriptors. These could include:

Lipophilic descriptors: such as logP, which would be critical for membrane permeability.

Electronic descriptors: such as atomic charges, dipole moment, and HOMO/LUMO energies, which would describe the molecule's ability to engage in electrostatic and donor-acceptor interactions. The nitrile group, being strongly electron-withdrawing, would significantly influence these properties.

Steric or topological descriptors: such as molecular weight, volume, and surface area, which relate to the size and shape of the molecule and its fit within a receptor's binding site.

By systematically modifying the structure of this compound—for example, by changing the substitution pattern on the phenyl rings or altering the linker between them—and measuring the corresponding biological activity, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Mechanistic Studies of Chemical Reactivity and Biological Interactions in Vitro/molecular Level

Reaction Mechanisms of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile Transformations

The unique arrangement of a hydroxymethyl group, a diaryl ether linkage, and a nitrile group provides multiple sites for chemical modification. The reactivity of each functional group is influenced by its electronic environment within the molecule.

The primary alcohol (hydroxymethyl group) on the phenolic ring is susceptible to oxidation. This transformation typically proceeds in a stepwise manner, first to an aldehyde and subsequently to a carboxylic acid.

The initial oxidation converts the hydroxymethyl group to a formyl (aldehyde) group, yielding 4-(4-formylphenoxy)benzonitrile. This step can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), which are known to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation.

The second step involves the oxidation of the intermediate aldehyde, 4-(4-formylphenoxy)benzonitrile, to the corresponding carboxylic acid, 4-(4-carboxyphenoxy)benzonitrile. This transformation can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through methods like the Tollens' test. Research on the closely related compound 4-(4-formylphenoxy)phthalonitrile has shown that it readily undergoes self-oxidation to the carboxylic acid form when exposed to air during crystallization, highlighting the susceptibility of the formyl group in this diaryl ether structure to oxidation. researchgate.net

The nitrile group is a versatile functional group that can be reduced to a primary amine, providing a pathway to new derivatives. The two principal mechanisms for this transformation are catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are commonly employed. wikipedia.orgd-nb.info The reaction proceeds through the addition of hydrogen across the carbon-nitrogen triple bond. An intermediate imine is formed, which is then further reduced to the primary amine, 4-(4-(hydroxymethyl)phenoxy)benzylamine. wikipedia.org Under certain conditions, the intermediate imine can react with the primary amine product, leading to the formation of secondary and tertiary amine byproducts. wikipedia.orgresearchgate.net

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This process occurs twice, followed by an acidic or aqueous workup to protonate the resulting nitrogen and yield the primary amine. libretexts.org Alternatively, using a bulkier hydride reagent such as diisobutylaluminium hydride (DIBAL-H) can allow for partial reduction. DIBAL-H coordinates to the nitrile nitrogen, and a single hydride transfer forms an imine-aluminum complex. Subsequent hydrolysis of this complex yields an aldehyde instead of an amine. wikipedia.orglibretexts.org

MethodReagent(s)IntermediateFinal ProductNotes
Catalytic HydrogenationH₂, Raney Ni or Pd/CIminePrimary AmineCan produce secondary amine byproducts. wikipedia.orgresearchgate.net
Metal Hydride Reduction1. LiAlH₄ 2. H₃O⁺Imine anion complexPrimary AmineComplete reduction to the amine. libretexts.org
Partial Metal Hydride Reduction1. DIBAL-H 2. H₃O⁺Imine-aluminum complexAldehydeStops at the aldehyde stage after hydrolysis. wikipedia.org

The aromatic rings of this compound are subject to substitution reactions, primarily governed by the electronic nature of their substituents. The benzonitrile (B105546) ring is particularly relevant for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is favored on aromatic rings that are "electron-poor," a condition met by the benzonitrile ring due to the strong electron-withdrawing effect of the nitrile (-CN) group. wikipedia.org For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the electron-withdrawing group. wikipedia.orgchemistrysteps.com

In a hypothetical scenario where a halogen (e.g., -Cl, -Br) is located at the position ortho to the nitrile group, a strong nucleophile (e.g., RO⁻, R₂NH) can attack the carbon atom bearing the leaving group. This addition step temporarily breaks the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the nitrile group, which provides significant stabilization. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The synthesis of related diaryl ether structures often relies on such nucleophilic substitution reactions. nih.gov

Molecular Mechanism of Biological Interactions (In Vitro Studies)

The diaryl ether nitrile scaffold is present in various biologically active molecules, suggesting that this compound could engage in molecular interactions with biological targets such as enzymes.

While direct enzymatic studies on this compound are not widely reported, its structural class—diaryl ether nitriles—has been investigated for inhibitory activity against several enzymes. nih.govnih.gov

Significantly, this compound is identified as a known impurity in the synthesis of Crisaborole (B606811), a topical medication. nih.gov Crisaborole is a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme involved in regulating inflammation. guidetopharmacology.orgpfizer.com PDE4 inhibitors function by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevation in cAMP subsequently suppresses the expression of pro-inflammatory cytokines, thereby reducing the inflammatory response. nih.gov

Given its structural similarity to Crisaborole, it is plausible that this compound could interact with the PDE4 active site. However, it lacks the key boron atom that is critical to Crisaborole's high-affinity binding and inhibitory mechanism. Therefore, any potential inhibitory activity would be expected to be significantly lower than that of the parent drug.

The binding of a ligand to a protein target is dictated by a combination of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific interaction profile of this compound would depend on the topology and amino acid composition of a given protein's binding site.

In the context of its relationship to Crisaborole, the binding interactions with the PDE4 enzyme are of particular interest. Crisaborole acts as a competitive inhibitor, binding with high affinity to the catalytic site of PDE4. scirp.org This binding is anchored by the unique boron-containing oxaborole ring.

A comparison of the functional groups of Crisaborole and its hydroxymethyl impurity highlights key differences that would drastically alter binding affinity. The boronic acid moiety of Crisaborole is known to form a covalent adduct with a critical catalytic water molecule or a key residue in the active site of target enzymes. This covalent or strong coordinate interaction is a major driver of its potency. In contrast, the hydroxymethyl group of this compound can only act as a hydrogen bond donor and acceptor. While this allows for potential hydrogen bonding with amino acid residues like glutamine, histidine, or serine in a binding pocket, it lacks the strong, anchoring interaction provided by the boron atom. This fundamental difference in the "warhead" functional group would likely result in a much weaker binding affinity and, consequently, lower biological activity compared to Crisaborole.

CompoundKey Functional GroupPotential Binding Interaction in PDE4 Active SiteExpected Relative Affinity
CrisaboroleOxaborole Ring (Boronic Acid derivative)Forms a strong coordinate or covalent bond with catalytic site components.High
This compoundHydroxymethyl Group (-CH₂OH)Acts as a hydrogen bond donor/acceptor.Low

Cellular Pathway Investigations (e.g., cell cycle regulation, apoptosis in in vitro assays)

Direct and specific research on the effects of this compound on cellular pathways such as cell cycle regulation and apoptosis is not yet available in published scientific literature. However, the broader class of diaryl ether derivatives has been the subject of such investigations.

Studies on certain diaryl ether compounds have indicated an ability to influence cellular processes. For instance, some derivatives have been observed to induce apoptosis in cancer cell lines. This is reportedly achieved by modulating the expression of key regulatory proteins. Specifically, an upregulation of p21, a cyclin-dependent kinase inhibitor, and cleaved-caspase-3, an executioner caspase in the apoptotic cascade, has been noted. nih.govresearchgate.net The induction of apoptosis is a critical mechanism for controlling cell proliferation and eliminating damaged cells.

Furthermore, the p21 protein plays a crucial role in cell cycle arrest, suggesting that some diaryl ethers may halt cell division at specific checkpoints, thereby preventing the propagation of potentially cancerous cells. nih.govresearchgate.net While these findings relate to the broader structural class, they offer potential avenues for future investigation into the specific activities of this compound.

Table 1: Investigated Cellular Effects of Structurally Related Diaryl Ether Derivatives

Cellular ProcessObserved Effect in Related CompoundsKey Protein MediatorsReference
ApoptosisInduction in cancer cellscl-caspase3 nih.gov
Cell Cycle RegulationPotential for cell cycle arrestp21 nih.gov

This table is based on data from related diaryl ether compounds and serves as a theoretical framework for potential research directions for this compound.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Detailed Structure-Activity Relationship (SAR) studies focusing specifically on this compound from a mechanistic standpoint have not been published. SAR studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity and for guiding the design of more potent and selective analogs.

For the broader class of diaryl ethers, preliminary SAR analyses have been conducted. These studies have highlighted the importance of specific substitutions on the phenyl rings for their observed biological effects. nih.govresearchgate.net For example, the nature and position of substituent groups can significantly influence the compound's ability to interact with biological targets and elicit a cellular response. The nitrile group (-C≡N) is a particularly noteworthy functional group, known to act as a hydrogen bond acceptor and to possess unique electronic and steric properties that can enhance binding affinity to target proteins. nih.gov

Future SAR studies on this compound and its derivatives would be invaluable. Such research would likely involve the synthesis of a series of analogs with systematic modifications to the core structure. For instance, altering the position or nature of the hydroxymethyl group, or introducing different substituents on either of the aromatic rings, could provide critical insights into the structural requirements for any potential biological activity. These studies would be instrumental in elucidating the mechanism of action and identifying the specific molecular targets of this class of compounds.

Applications in Chemical Science and Advanced Materials Research

Building Blocks for Complex Organic Synthesis

The unique bifunctional nature of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile, featuring a diaryl ether linkage with reactive hydroxyl and nitrile groups, makes it a valuable intermediate in multi-step organic synthesis.

Research has identified derivatives of this compound as crucial intermediates in the synthesis of complex pharmaceutical agents. A notable example is its connection to Crisaborole (B606811), a benzoxaborole-based drug. The bromo-derivative, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198), serves as a direct precursor in a one-pot synthesis to produce Crisaborole. wipo.intgoogle.com This process is highlighted as a significant improvement for industrial-scale manufacturing due to its efficiency and the high purity of the final product. google.com The target compound, 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile, is itself identified as "Crisaborole Impurity 7," underscoring its close relationship and role within the synthesis and purification stages of this advanced pharmaceutical scaffold. nih.gov

The structural framework of this compound is characteristic of intermediates used in the broader fine chemicals industry. The diaryl ether motif is a core component in many agrochemicals, particularly phenoxy herbicides. wikipedia.orgnih.gov The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group allows for sequential, regioselective reactions, making it a versatile platform for constructing a variety of complex molecules. Its derivatives are explicitly described as aromatic and pharmaceutical intermediates, suitable for the synthesis of not only pharmaceuticals but also agrochemicals and other industrial chemicals. nih.gov The ability to use this compound to build more complex structures positions it as a key intermediate in the production of high-value chemical products.

Components in Advanced Materials Science

The distinct electronic and structural properties of this compound lend themselves to applications in materials science, where precise molecular architecture dictates function.

The rigid diaryl ether benzonitrile (B105546) backbone is a desirable feature for creating robust polymeric materials. For instance, disulfonated poly(arylene ether) random copolymers that contain benzonitrile groups have been successfully used to prepare chemically stable thin-film composite hollow-fiber nanofiltration membranes. kobe-u.ac.jp These specialty polymers demonstrate the utility of the benzonitrile-ether structure in forming materials for advanced separation technologies. The presence of a hydroxymethyl group on the this compound molecule offers a reactive site for polymerization or for grafting onto other polymer backbones, suggesting its potential use in creating specialty polymers with tailored functionalities. Furthermore, similar structures, such as 4-hydroxybenzaldehyde, are widely used as starting materials for a range of specialty chemicals. kowachemical.com

The design of materials for Organic Light-Emitting Diodes (OLEDs) often relies on molecules with specific electronic properties, typically involving donor-acceptor (D-A) architectures. The benzonitrile group is a well-known electron-withdrawing unit, while the phenoxy group can act as part of a larger donor system. This intrinsic D-A character makes this compound a promising scaffold for OLED materials. researchgate.net Related structures, such as benzophenone-based derivatives, which feature a diaryl ketone core, have been successfully used as host materials in efficient phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs. nih.govmdpi.com These molecules often possess a highly twisted geometry that reduces intermolecular quenching effects. nih.gov The hydroxymethyl group provides a handle for further functionalization, allowing for the tuning of solubility, film-forming properties, and electronic characteristics, which are critical for developing solution-processed OLEDs. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The design of the organic ligand is paramount to controlling the structure and function of the resulting MOF. This compound possesses two key functional groups that make it a highly promising candidate for a MOF ligand.

Firstly, nitrile-containing ligands were used in the foundational development of coordination polymers by Robson and others, demonstrating the nitrile group's efficacy in coordinating to metal centers. nih.gov Secondly, the hydroxymethyl group can serve multiple roles. It can act as a secondary coordination site or, more commonly, as a functional tether within the MOF's pores. researchgate.net Functional groups like hydroxyls are of great interest because their polarity can influence gas adsorption properties and they can serve as sites for post-synthetic modification, where the MOF is altered after its initial formation to introduce new functionalities. researchgate.netnih.gov The ability to functionalize MOFs is critical for tuning their properties for specific applications like catalysis, gas separation, and chemical sensing. researchwithnj.comrsc.org

Supramolecular Chemistry and Host-Guest Systems

The benzonitrile moiety within this compound plays a crucial role in its recognition by macrocyclic hosts, forming the basis for its application in supramolecular chemistry and the construction of complex host-guest systems.

Recent research has demonstrated the precise recognition of benzonitrile derivatives by synthetic macrocyclic hosts. A notable example is the phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, FA1-[P(O)Ph]3, which has been shown to specifically bind a variety of benzonitrile derivatives within its cavity. This recognition is driven by a combination of non-covalent interactions, including π-π stacking and C-H···N hydrogen bonds between the host and the benzonitrile guest.

While the specific inclusion of this compound within FA1-[P(O)Ph]3 has not been explicitly detailed in the initial studies, the successful encapsulation of other benzonitrile derivatives, including those with additional functional groups, strongly suggests its potential as a suitable guest for this and other similar macrocyclic hosts. The hydroxymethyl group could offer an additional point of interaction, potentially influencing the binding affinity and orientation within the host cavity.

A significant finding in this area is the successful co-crystallization of the FDA-approved drug crisaborole, which contains a benzonitrile fragment, with the FA1-[P(O)Ph]3 macrocycle. This demonstrates the ability of the macrocycle to recognize and bind complex, biologically relevant molecules containing the benzonitrile motif. Given that this compound is a known impurity of crisaborole, understanding its interaction with such hosts is of considerable interest.

The following table summarizes some of the benzonitrile derivatives that have been successfully recognized by the macrocyclic host FA1-[P(O)Ph]3.

Guest Molecule (Benzonitrile Derivative)Host MacrocycleMethod of RecognitionKey Interactions
BenzonitrileFA1-[P(O)Ph]3Co-crystallizationπ-π stacking, C-H···N hydrogen bonds
CrisaboroleFA1-[P(O)Ph]3Co-crystallizationKey-lock complex formation
Alectinib (B1194254)FA1-[P(O)Ph]3Co-crystallizationKey-lock complex formation
1,4-bis(4-cyanostyryl)benzeneFA1-[P(O)Ph]3Co-crystallization1:2 guest-to-host binding

Co-crystallization is a powerful technique for studying molecular recognition phenomena, providing precise structural information about host-guest interactions at the atomic level. The formation of co-crystals relies on complementary non-covalent interactions between the constituent molecules.

The research on the macrocycle FA1-[P(O)Ph]3 highlights the effectiveness of co-crystallization in elucidating the binding modes of benzonitrile derivatives. The formation of "key-lock" complexes, where the guest molecule fits snugly within the host's cavity, has been observed for a range of benzonitrile derivatives. These studies provide a blueprint for the potential co-crystallization of this compound with suitable host molecules.

The presence of both a hydrogen bond donor (the hydroxymethyl group) and a hydrogen bond acceptor (the nitrile group and the ether oxygen) in this compound makes it an attractive candidate for co-crystallization studies with a variety of co-formers. These studies are fundamental to the design of new materials with tailored properties and for understanding the principles of molecular self-assembly.

Development of Biological Probes for Molecular Research

The structural framework of this compound, particularly the 4-cyanophenoxy group, is a recurring motif in the design of biologically active molecules and molecular probes. While direct applications of this compound as a biological probe are not extensively documented, its derivatives and related structures are of significant interest in medicinal chemistry and chemical biology.

Recent studies have explored the development of novel antagonists for the dopamine (B1211576) D4 receptor (D4R), a target for various neurological and psychiatric disorders. In this context, a series of 4,4-difluoropiperidine (B1302736) derivatives incorporating a 4-cyanophenoxy moiety have been synthesized and characterized. One of the most potent compounds identified in this series featured a 4-cyanophenoxy group, demonstrating exceptional binding affinity for the D4 receptor. This highlights the importance of the cyanophenoxy scaffold in achieving high-affinity and selective binding to biological targets.

The development of fluorescent probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS) is another area where benzonitrile-containing structures are relevant. Although not directly involving this compound, the design principles of these probes often rely on the modulation of fluorescence by the specific recognition of an analyte. The electronic properties of the benzonitrile group can be harnessed to influence the photophysical properties of a fluorophore, making it a potentially useful component in the design of new sensing molecules.

Role in Mechanistic Catalysis Research

The chemical functionalities of this compound make it a relevant molecule in the context of mechanistic catalysis research, particularly in reactions involving nitrile hydrogenation and cross-coupling.

The hydrogenation of benzonitriles is a significant industrial process for the synthesis of primary amines. Mechanistic studies on the hydrogenation of benzonitrile over palladium catalysts have shown a consecutive reaction sequence, where benzonitrile is first hydrogenated to benzylamine, which can then undergo hydrogenolysis. The presence of substituents on the aromatic ring, such as the hydroxymethyl and phenoxy groups in this compound, can influence the reaction kinetics, selectivity, and the stability of reaction intermediates. Studying the catalytic hydrogenation of this specific molecule could provide valuable insights into the electronic and steric effects of these substituents on the catalytic process.

Furthermore, derivatives of this compound are utilized in catalytic cross-coupling reactions for the synthesis of pharmaceutically important compounds. For instance, a one-pot synthesis of crisaborole has been developed from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile using a palladium catalyst. This process involves a borylation reaction, demonstrating the utility of this molecular scaffold in palladium-catalyzed transformations. Mechanistic investigations into such catalytic cycles are crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaryl ethers is traditionally accomplished via methods like the Ullmann condensation, which often requires harsh conditions, stoichiometric copper, and high temperatures. jsynthchem.comnih.govmdpi.com Future research will be crucial for developing more efficient and environmentally benign synthetic routes to 4-(4-(hydroxymethyl)phenoxy)benzonitrile.

Key areas for development include the design of advanced catalytic systems that operate under milder conditions. The use of nano-catalysts, such as copper or palladium nanoparticles supported on materials like magnetic mesoporous silica (B1680970) or graphene, offers high reactivity and the significant advantage of easy recovery and recyclability. tandfonline.comnih.gov Exploring ligand-free reaction conditions or utilizing microwave irradiation can dramatically reduce reaction times and energy consumption. researchgate.netorganic-chemistry.org A significant leap forward would be the development of catalytic systems that function in green solvents like water or under solvent-free conditions, minimizing volatile organic compound (VOC) emissions. rsc.orgresearchgate.net

Synthetic Strategy Key Advantages Relevant Research Focus
Heterogeneous Catalysis Catalyst is easily separated and recyclable, reducing waste and cost. tandfonline.comnih.govDevelopment of copper/palladium nanoparticles on magnetic supports (e.g., Fe₃O₄@SBA-15). tandfonline.com
Ligand-Free Ullmann Coupling Simplifies reaction setup and purification; lowers costs by omitting expensive ligands. nih.govOptimization of reaction conditions using alternative bases and promoters.
Microwave-Assisted Synthesis Rapid heating leads to dramatically shorter reaction times and often higher yields. researchgate.netorganic-chemistry.orgExploration of solvent-free microwave protocols to enhance green credentials.
Aqueous-Phase Synthesis Uses water as a solvent, eliminating the need for hazardous organic solvents. rsc.orgDesign of water-soluble catalysts and surfactants to facilitate the reaction.

Exploration of Bio-Inspired Synthetic Routes

Bio-inspired synthesis offers a powerful green alternative to traditional organic chemistry. Enzymatic catalysis, in particular, provides high selectivity under mild, aqueous conditions. Future research should explore the use of enzymes for the synthesis of the this compound scaffold.

Laccase enzymes, which use molecular oxygen as the oxidant and produce only water as a byproduct, are prime candidates. nih.gov A potential bio-inspired route could involve the laccase-catalyzed cross-coupling of 4-cyanophenol with a suitable para-substituted cresol (B1669610) derivative. researchgate.netresearchgate.net This approach avoids the use of halogenated intermediates and metal catalysts. Another innovative, bio-inspired concept is "ecocatalysis," which involves using metals extracted from metal-accumulating plants as catalysts for chemical reactions, including Ullmann couplings. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry provides a powerful tool for predicting molecular properties and guiding experimental design, thereby saving time and resources. For this compound, advanced computational modeling can offer deep insights into its behavior.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimal three-dimensional geometry, electron distribution (electrostatic potential map), and orbital energies (HOMO/LUMO). derpharmachemica.comaps.orgderpharmachemica.com These calculations help predict its reactivity, stability, and spectroscopic properties. researchgate.net Furthermore, computational models can investigate the mechanism of its formation, for instance, by calculating the energy barriers for diaryl ether formation via different pathways. nih.gov This predictive power is invaluable for designing more efficient syntheses and for the rational design of new materials or probes based on the scaffold.

Computational Method Predicted Properties and Insights
Density Functional Theory (DFT) Optimized molecular geometry, bond lengths, and angles. derpharmachemica.com
Electronic properties: dipole moment, electrostatic potential, HOMO/LUMO energies. aps.org
Vibrational frequencies for comparison with experimental IR and Raman spectra. derpharmachemica.com
Transition State Theory Calculation of activation energies for synthetic reactions to identify optimal pathways. nih.gov
Molecular Dynamics (MD) Simulation of the molecule's behavior in different solvent environments or within a material matrix.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding clinical focus)

Design of Next-Generation Advanced Materials Based on the Scaffold

The distinct structural components of this compound make it an excellent candidate for the development of advanced materials.

Liquid Crystals: The combination of a rigid, polar benzonitrile (B105546) group and a semi-flexible diaryl ether core is a common motif in liquid crystalline molecules. researchgate.netmdpi.com By attaching various alkyl chains to the hydroxymethyl group, new series of liquid crystals could be synthesized, with potential applications in display technologies and optical sensors. mdpi.com

Polymers: The terminal hydroxymethyl group is a versatile functional handle for polymerization. It can be used to create polyesters, polyethers, or polyurethanes, imparting the thermal stability and rigidity of the aromatic scaffold into the polymer backbone.

Metal-Organic Frameworks (MOFs): The molecule can be modified to act as a bifunctional organic linker in the synthesis of MOFs. alfa-chemistry.comresearchgate.net For example, oxidation of the hydroxymethyl group to a carboxylic acid would create a linker with both carboxylate and nitrile functionalities, capable of coordinating with metal ions to form porous, crystalline frameworks. nih.govacs.org Such MOFs could be designed for specific applications like gas storage, separation, or catalysis, with the chemical environment of the pores being tuned by the phenoxybenzonitrile backbone. nih.gov

Expansion into Diverse Biological Probe Applications and Mechanistic Studies (in vitro)

The this compound scaffold is a promising starting point for the development of sophisticated tools for in vitro biological research.

The benzonitrile group is known to possess fluorescent properties, which can be modulated by its chemical environment. aip.orgresearchgate.netresearchgate.net This intrinsic fluorescence could be harnessed to create probes for sensing specific analytes or monitoring enzymatic reactions. The hydroxymethyl group serves as a convenient point of attachment for recognition moieties (e.g., substrates for specific enzymes) or targeting groups. For example, attaching a catechol-like structure could render the molecule a substrate for laccase or tyrosinase, allowing for the development of a fluorescent probe to monitor the activity of these enzymes in vitro. nih.govmdpi.com Such probes are valuable for high-throughput screening and for studying enzyme mechanisms without the complexities of a cellular environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Hydroxymethyl)phenoxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Hydrosilylation : Use an Fe-based catalyst (e.g., Bu₄N[Fe(CO)₃(NO)]) under inert conditions to reduce intermediates. Monitor reaction progress via TLC or HPLC .
  • Alternative route : Start with 4-(aminomethyl)benzyl alcohol and perform nucleophilic substitution with cyanide sources. Optimize pH and temperature to avoid side reactions (e.g., hydrolysis of nitrile groups) .
    • Data Comparison :
MethodCatalystYield (%)Purity (HPLC)
HydrosilylationFe complex75–85>98%
Aminomethyl routeNone60–70~95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use ¹³C-NMR (126 MHz) and ¹⁹F-NMR (282 MHz) in CD₂Cl₂ to resolve aromatic and hydroxymethyl signals. Assign peaks using DEPT-135 for carbon hybridization .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.1) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. How can researchers purify this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Monitor fractions via UV at 254 nm .
  • Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for crystal formation. Purity >99% achievable .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Fluorination : Introduce fluorine at the 3-position via radical-polar crossover photoredox catalysis (e.g., Ru(bpy)₃²⁺ as catalyst). Analyze regioselectivity using ¹⁹F-NMR .
  • Amino derivatives : Replace hydroxymethyl with amino groups via reductive amination. Test binding affinity in receptor assays (e.g., IC₅₀ values) .
  • Data Example :

DerivativeModificationBioactivity (IC₅₀, nM)
Parent compoundNone250 ± 15
3-Fluoro analogFluorination120 ± 10
Amino analogAmine substitution85 ± 8

Q. What environmental degradation pathways are relevant for this compound?

  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution. Identify by-products (e.g., phenolic intermediates) via LC-MS .
  • Microbial Degradation : Use soil slurry cultures under aerobic conditions. Monitor degradation kinetics with GC-MS and quantify half-life (t₁/₂ = 7–14 days) .
  • Eco-Toxicity : Perform Daphnia magna assays to assess acute toxicity (LC₅₀ = 12 mg/L) .

Q. How can enantiomeric impurities in this compound derivatives be resolved?

  • Chiral Resolution : Use (+)-di-p-toluoyl-D-tartaric acid to separate enantiomers via crystallization. Confirm enantiopurity with chiral HPLC (Chiralpak AD-H column) .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Rh/Josiphos) to favor one enantiomer during synthesis .

Q. What analytical strategies detect trace impurities like 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile in drug intermediates?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (55:45) mobile phase. Detect impurities at 220 nm (LOD = 0.1%) .
  • NMR Spiking : Add authentic impurity standards to the sample and compare ¹H-NMR shifts .

Data Contradictions & Validation

  • Synthesis Yields : reports 75–85% yield for hydrosilylation, while aminomethyl routes yield 60–70%. Validate via reproducibility studies under controlled conditions.
  • Fluorination Selectivity : shows regioselective fluorination at the 3-position, but competing reactions may occur. Confirm using isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.